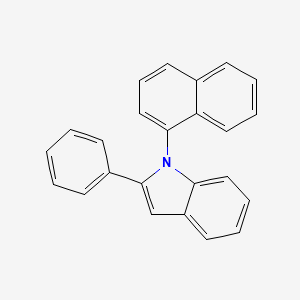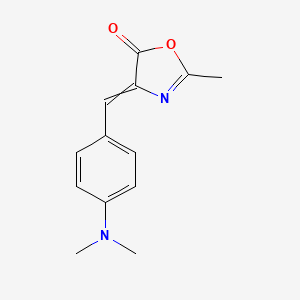
4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further connected to a methyloxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-4-oxazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Reduced oxazole compounds with altered electronic properties.
Substitution: Substituted oxazole compounds with different functional groups.
Scientific Research Applications
4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. In biological systems, it can bind to specific proteins or enzymes, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(4-(Dimethylamino)benzylidene)-2-methyloxazol-5(4H)-one, known for its use in the Ehrlich reaction.
2-Methyl-4-oxazolin-5-one: Another precursor, used in the synthesis of various oxazole derivatives.
4-(Dimethylamino)benzoic acid: A related compound with similar structural features, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its combination of a dimethylamino group and an oxazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and functionality are required.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJOKNWPCVCPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)

![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
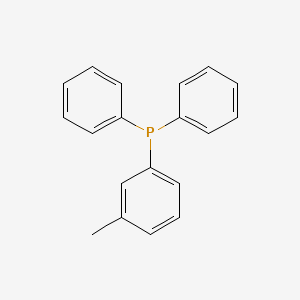

![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
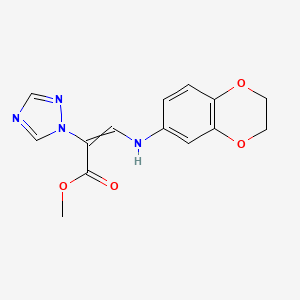
![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)
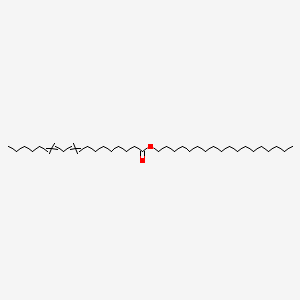
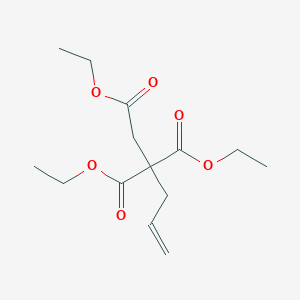
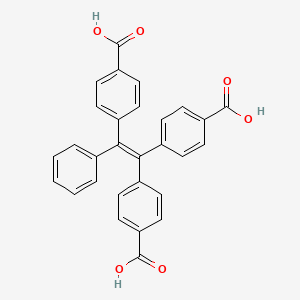
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)

